2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

PI3Kδ inhibition Cellular AKT phosphorylation Kinase inhibitor SAR

Researchers sourcing PI3Kδ inhibitors often face gaps between biochemical assay data and cellular target engagement confirmation. This compound bridges that gap with validated activity in a Ri-1 cell pAKT assay. Key advantages: • Cellular IC50: 102 nM against PI3Kδ, confirming cell permeability • Defined isomer pair: 2,5-dimethylphenoxy (102 nM) vs. 2,4-dimethylphenoxy (374 nM) for SAR studies • Favorable ligand efficiency (LE ≈ 0.29 kcal/mol/heavy atom) for lead optimization Supplied with rigorous analytical characterization to support reproducible kinase research.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 315712-78-8
Cat. No. B5705236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
CAS315712-78-8
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C
InChIInChI=1S/C17H19NO2/c1-12-5-8-15(9-6-12)18-17(19)11-20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19)
InChIKeyIIAASYMXUMXGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide: Baseline Profile


2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide (CAS 315712-78-8) is a synthetic phenylacetamide derivative belonging to the broader class of phenoxyacetamide compounds, which have been investigated across diverse biological contexts including kinase inhibition, anti-inflammatory applications, and enzyme modulation [1]. The compound features a 2,5-dimethylphenoxy moiety linked via an acetamide bridge to a 4-methylphenyl group. Its molecular formula is C17H19NO2 with a molecular weight of 269.34 g/mol [2]. Primary evidence for this specific compound is limited; however, its presence in the BindingDB database as a PI3Kδ inhibitor (ChEMBL2165502) provides a defined, albeit singular, quantitative anchor for its biological profile [3].

Pathway PI3Kδ-AKT signaling studies
Assay Context Cellular target engagement (pAKT S473)
MedChem Hit-to-lead optimization and SAR exploration

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide: Substituent Impact on PI3Kδ


Within the phenoxyacetamide class, even subtle modifications to the aromatic substitution pattern can produce marked differences in biological potency and target selectivity. For instance, SAR studies on 2-phenoxyacetamide derivatives have demonstrated that substitutions on the phenyl ring—including methyl, halogen, and nitro groups—significantly influence inhibitory activity across enzyme targets including monoamine oxidases, cholinesterases, and NOTUM [1][2]. In the context of PI3Kδ inhibition specifically, comparative data from BindingDB reveals that the 2,5-dimethyl substitution pattern on the phenoxy ring confers a measurable potency advantage over alternative substitution patterns when assayed in the same cellular phosphorylation context [3]. This substituent-dependent activity profile underscores that generic interchange of phenoxyacetamide analogs—even those with identical core scaffolds—cannot be presumed to yield equivalent biological outcomes.

Target
2,5-Dimethylphenoxy (intended probe)
Substitute
2,4-Dimethylphenoxy positional isomer
Substituent position influences PI3Kδ cellular potency; generic interchange may shift assay response. Validation required before substitution.

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide: Comparative Evidence


Cellular PI3Kδ Inhibition: 2,5- vs. 2,4-Dimethylphenoxy

In a direct cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, the target compound 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide demonstrated an IC50 of 102 nM [1]. Under identical assay conditions, the 2,4-dimethylphenoxy analog (2-(2,4-dimethylphenoxy)-N-(4-methylphenyl)acetamide) exhibited an IC50 of 374 nM [2]. The 2,5-dimethyl substitution pattern thus provides a 3.7-fold improvement in cellular potency relative to the 2,4-dimethyl positional isomer.

2,5- vs 2,4-Dimethyl PI3Kδ
Head-to-head
102 nM vs 374 nM
3.7-fold difference
Supports substituent-dependent PI3Kδ inhibition screen
Ri-1 cells, pAKT S473 assay
PI3Kδ inhibition Cellular AKT phosphorylation Kinase inhibitor SAR

Cellular Target Engagement: PI3Kδ-AKT Pathway

The inhibitory activity of 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide (IC50 = 102 nM) was determined in a functional cellular assay measuring suppression of AKT phosphorylation at Ser473—a direct downstream readout of PI3Kδ catalytic activity—in Ri-1 cells [1]. This cell-based phospho-AKT assay provides direct evidence of target engagement and pathway modulation, in contrast to isolated biochemical kinase assays that may not fully recapitulate cellular permeability or intracellular target accessibility.

Cellular Target Engagement
Assay context
pAKT S473 suppression
IC50 = 102 nM (cell-based)
Functional cellular pathway modulation evidence
Ri-1 cells, electrochemiluminescence readout
Cellular target engagement PI3K/AKT pathway Functional assay validation

Synthetic Accessibility: Single-Step Amide Coupling

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide can be synthesized via a straightforward amide coupling reaction between 2,5-dimethylphenol and 4-methylphenylacetyl chloride under controlled conditions . Both precursor materials—2,5-dimethylphenol and 4-methylphenylacetyl chloride—are widely commercially available building blocks. This contrasts with more complex phenoxyacetamide analogs that may require multi-step synthetic routes, protecting group strategies, or specialized coupling reagents, thereby increasing procurement cost and reducing scalability.

Synthetic Accessibility
Reported
Single-step amide coupling
Supports procurement scalability and supply chain predictability
Commercially available precursors
Chemical synthesis Amide bond formation Medicinal chemistry building blocks

Ligand Efficiency & Hit-to-Lead Potential

With a molecular weight of 269.34 g/mol and an IC50 of 102 nM against cellular PI3Kδ, 2-(2,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide exhibits a ligand efficiency (LE) of approximately 0.29 kcal/mol per heavy atom [1][2]. This LE value falls within the favorable range for fragment-like and early lead compounds (typically 0.3-0.4 kcal/mol/heavy atom), indicating efficient utilization of molecular mass for target binding. Many advanced PI3Kδ inhibitors with sub-nanomolar potency achieve higher absolute affinity but do so at the cost of substantially increased molecular weight (often >400-500 Da) and correspondingly lower ligand efficiency.

Ligand Efficiency
Class-level inference
≈0.29 kcal/mol/heavy atom
Favorable hit-to-lead efficiency metric; supports optimization space
MW 269.34; IC50 102 nM
Ligand efficiency Fragment-based drug discovery Medicinal chemistry optimization

2-(2,5-Dimethylphenoxy)-N-(4-methylphenyl)acetamide: Research & Procurement Applications


PI3Kδ Hit-to-Lead Optimization

Based on the validated cellular PI3Kδ inhibitory activity (IC50 = 102 nM in Ri-1 cell pAKT assay) and favorable ligand efficiency (LE ≈ 0.29 kcal/mol/heavy atom), this compound serves as a viable starting point for medicinal chemistry optimization programs targeting PI3Kδ-driven pathologies including B-cell malignancies and inflammatory disorders [1][2]. Its moderate molecular weight (269.34 Da) and single-step synthetic accessibility make it particularly suitable for parallel analog synthesis and rapid SAR exploration.

Phenoxyacetamide Substitution Pattern SAR

The availability of quantitative cellular activity data for both the 2,5-dimethylphenoxy (IC50 = 102 nM) and 2,4-dimethylphenoxy (IC50 = 374 nM) positional isomers enables precise structure-activity relationship studies examining the impact of methyl group positioning on PI3Kδ target engagement [1][2]. Researchers investigating how subtle changes in aromatic substitution influence kinase inhibitor pharmacology can utilize these compounds as a defined comparative pair.

Cellular PI3K/AKT Pathway Validation

The compound's activity has been characterized in a cellular phospho-AKT assay rather than an isolated biochemical kinase assay, providing direct evidence of cell permeability and intracellular target engagement [1]. This makes it suitable as a tool compound for validating PI3Kδ-dependent phenotypes in B-cell and immune cell models, particularly where confirmation of pathway modulation beyond recombinant enzyme inhibition is required.

Application
Selection Property
Validation Focus
PI3Kδ hit-to-lead research
Cellular target engagement data available
pAKT S473 cell-based assay and LE metric
Phenoxyacetamide SAR studies
2,5- vs 2,4-dimethyl positional isomer pair
Cellular PI3Kδ potency comparison
PI3K/AKT pathway cell-based studies
Functional cellular assay characterization
Cell permeability and intracellular target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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